3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylicacid
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Overview
Description
3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 3-position, a methylsulfanyl group at the 5-position, and a carboxylic acid group at the 2-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with methylsulfanyl chloride in the presence of a base, followed by carboxylation. The reaction conditions typically include:
Reagents: 3-methylthiophene, methylsulfanyl chloride, base (e.g., sodium hydroxide)
Solvent: Anhydrous conditions, often using solvents like dichloromethane or toluene
Temperature: Controlled temperatures, usually around 0-25°C
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like bromine or iodine in the presence of a catalyst (e.g., iron or aluminum chloride).
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols or aldehydes
Substitution: Halogenated thiophenes or other substituted derivatives
Scientific Research Applications
3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Modulate Receptors: Interact with cellular receptors to influence signal transduction processes.
Alter Gene Expression: Affect the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the methyl and methylsulfanyl groups, making it less versatile in certain applications.
3-Methylthiophene-2-carboxylic acid: Similar structure but without the methylsulfanyl group, leading to different chemical reactivity and properties.
5-Methylsulfanylthiophene-2-carboxylic acid: Lacks the methyl group at the 3-position, affecting its overall chemical behavior.
Uniqueness
3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methyl and methylsulfanyl groups enhances its versatility in synthetic chemistry and its potential as a bioactive compound.
Properties
Molecular Formula |
C7H8O2S2 |
---|---|
Molecular Weight |
188.3 g/mol |
IUPAC Name |
3-methyl-5-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H8O2S2/c1-4-3-5(10-2)11-6(4)7(8)9/h3H,1-2H3,(H,8,9) |
InChI Key |
UMNDLRGHDYIQPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)SC)C(=O)O |
Origin of Product |
United States |
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